Cas no 1361504-89-3 (3-Chloro-6-(2,3,5-trichlorophenyl)pyridine-2-methanol)

3-Chloro-6-(2,3,5-trichlorophenyl)pyridine-2-methanol 化学的及び物理的性質
名前と識別子
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- 3-Chloro-6-(2,3,5-trichlorophenyl)pyridine-2-methanol
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- インチ: 1S/C12H7Cl4NO/c13-6-3-7(12(16)9(15)4-6)10-2-1-8(14)11(5-18)17-10/h1-4,18H,5H2
- InChIKey: GWHAWGXOOVSSDQ-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC(=CC=1C1C=CC(=C(CO)N=1)Cl)Cl)Cl
計算された属性
- せいみつぶんしりょう: 322.925225 g/mol
- どういたいしつりょう: 320.928175 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 281
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 33.1
- ぶんしりょう: 323.0
3-Chloro-6-(2,3,5-trichlorophenyl)pyridine-2-methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013031460-1g |
3-Chloro-6-(2,3,5-trichlorophenyl)pyridine-2-methanol |
1361504-89-3 | 97% | 1g |
1,564.50 USD | 2021-06-22 | |
Alichem | A013031460-250mg |
3-Chloro-6-(2,3,5-trichlorophenyl)pyridine-2-methanol |
1361504-89-3 | 97% | 250mg |
489.60 USD | 2021-06-22 | |
Alichem | A013031460-500mg |
3-Chloro-6-(2,3,5-trichlorophenyl)pyridine-2-methanol |
1361504-89-3 | 97% | 500mg |
855.75 USD | 2021-06-22 |
3-Chloro-6-(2,3,5-trichlorophenyl)pyridine-2-methanol 関連文献
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
3-Chloro-6-(2,3,5-trichlorophenyl)pyridine-2-methanolに関する追加情報
Introduction to 3-Chloro-6-(2,3,5-trichlorophenyl)pyridine-2-methanol (CAS No. 1361504-89-3) and Its Recent Applications in Chemical Biology
3-Chloro-6-(2,3,5-trichlorophenyl)pyridine-2-methanol, identified by the chemical abstracts service number 1361504-89-3, is a significant compound in the realm of chemical biology and pharmaceutical research. This heterocyclic aromatic molecule has garnered considerable attention due to its unique structural features and potential biological activities. The presence of multiple chlorine substituents on the phenyl ring and the pyridine core enhances its reactivity, making it a valuable scaffold for designing novel bioactive molecules.
The compound's structure consists of a pyridine ring substituted at the 3-position with a chlorine atom and at the 6-position with a 2,3,5-trichlorophenyl group. The hydroxymethyl group at the 2-position further contributes to its versatility in chemical modifications. Such structural motifs are often explored in medicinal chemistry due to their ability to interact with biological targets through various mechanisms, including hydrogen bonding and hydrophobic interactions.
In recent years, 3-Chloro-6-(2,3,5-trichlorophenyl)pyridine-2-methanol has been investigated for its potential role in developing therapeutic agents. One of the most promising areas of research involves its application as an intermediate in the synthesis of small-molecule inhibitors targeting enzyme-catalyzed reactions. Specifically, studies have highlighted its utility in creating inhibitors for kinases and other protein kinases, which are pivotal in regulating numerous cellular processes.
Recent advancements in computational chemistry have enabled more precise modeling of how 3-Chloro-6-(2,3,5-trichlorophenyl)pyridine-2-methanol interacts with biological targets. Molecular docking simulations have revealed that the chlorine atoms on the phenyl ring enhance binding affinity by improving electrostatic interactions with negatively charged residues in the active sites of enzymes. Additionally, the hydroxymethyl group at the 2-position can form hydrogen bonds with polar amino acid side chains, further stabilizing the enzyme-inhibitor complex.
The compound's potential as an antifungal agent has also been explored. Fungal infections pose a significant threat to human health, particularly in immunocompromised individuals. Preliminary studies suggest that derivatives of 3-Chloro-6-(2,3,5-trichlorophenyl)pyridine-2-methanol can disrupt fungal cell wall synthesis by inhibiting key enzymes involved in polymerization. This mechanism is particularly attractive as it offers a novel approach to combating drug-resistant fungal strains.
Another area of interest is the use of 3-Chloro-6-(2,3,5-trichlorophenyl)pyridine-2-methanol as a precursor in synthesizing fluorescent probes for cellular imaging. The electron-withdrawing nature of the chlorine substituents can modulate the fluorescence properties of the molecule, allowing researchers to develop highly sensitive probes for detecting specific biological markers. Such probes are invaluable tools in diagnostic applications and high-throughput screening assays.
The synthesis of 3-Chloro-6-(2,3,5-trichlorophenyl)pyridine-2-methanol involves multi-step organic reactions that highlight its synthetic versatility. Key steps include chlorination of the phenyl ring followed by nucleophilic substitution to introduce the pyridine moiety. Advanced catalytic methods have been employed to improve yield and selectivity in these reactions. For instance, palladium-catalyzed cross-coupling reactions have enabled efficient functionalization at specific positions on the aromatic ring.
The compound's stability under various conditions has been thoroughly evaluated to ensure its suitability for industrial applications. Studies have demonstrated that 3-Chloro-6-(2,3,5-trichlorophenyl)pyridine-2-methanol remains stable under ambient temperatures but exhibits enhanced reactivity when exposed to light or heat. This information is crucial for optimizing storage conditions and reaction conditions in pharmaceutical manufacturing processes.
In conclusion,3-Chloro-6-(2,3,5-trichlorophenyl)pyridine-2-methanol (CAS No. 1361504-89-3) represents a fascinating molecule with diverse applications in chemical biology and drug discovery. Its unique structural features make it a valuable scaffold for designing novel therapeutic agents targeting various diseases. As research continues to uncover new biological functions and synthetic pathways,this compound is poised to play an increasingly important role in advancing pharmaceutical science.
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